
2-(2-Aza-1-(3,4-dimethoxyphenyl)-2-(methylamino)vinyl)indane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Aza-1-(3,4-dimethoxyphenyl)-2-(methylamino)vinyl)indane-1,3-dione, also known as 2-Aza-DMAP, is an organic compound that has been widely studied in the scientific community due to its various applications. It is a versatile compound that can be used in the synthesis of a variety of compounds, as well as in a variety of scientific research applications.
Scientific Research Applications
2-(2-Aza-1-(3,4-dimethoxyphenyl)-2-(methylamino)vinyl)indane-1,3-dione has been widely studied in the scientific community due to its various applications. It has been used in the synthesis of a variety of compounds, such as indoles, pyrroles, and quinolines. It has also been used in the synthesis of drugs and other pharmaceuticals, as well as in the synthesis of dyes and pigments. In addition, it has been used in the synthesis of polymers and other materials, as well as in the synthesis of catalysts and other organic substances.
Mechanism of Action
2-(2-Aza-1-(3,4-dimethoxyphenyl)-2-(methylamino)vinyl)indane-1,3-dione is an organic compound that is known to act as a nucleophilic catalyst. It is able to form a bond with the substrate molecule, and then facilitate the reaction between the substrate molecule and the reactant molecules. This reaction is known as a nucleophilic substitution reaction, and it is the mechanism by which this compound acts as a catalyst.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. Studies have shown that it has the potential to act as an anti-inflammatory agent, as well as an antioxidant. It has also been studied for its potential to act as an anti-cancer agent, and it has been shown to have the potential to inhibit the growth of certain types of cancer cells. In addition, it has been studied for its potential to act as a neuroprotectant, and it has been shown to have the potential to protect against neuronal damage.
Advantages and Limitations for Lab Experiments
2-(2-Aza-1-(3,4-dimethoxyphenyl)-2-(methylamino)vinyl)indane-1,3-dione has several advantages for use in lab experiments. It is a relatively inexpensive compound to purchase, and it is easy to synthesize. It is also a versatile compound, as it can be used in the synthesis of a variety of compounds. However, there are some limitations to using this compound in lab experiments. It is a relatively unstable compound, and it can be easily degraded under certain conditions. In addition, it is a toxic compound, and should be handled with care.
Future Directions
There are several potential future directions for the use of 2-(2-Aza-1-(3,4-dimethoxyphenyl)-2-(methylamino)vinyl)indane-1,3-dione. It has been studied for its potential to act as a drug, and further research could be conducted to explore this potential. In addition, it has been studied for its potential to act as a catalyst in organic synthesis, and further research could be conducted to explore the potential for its use in the synthesis of other compounds. Finally, it has been studied for its potential to act as an anti-inflammatory and antioxidant agent, and further research could be conducted to explore its potential to act as a neuroprotectant.
Synthesis Methods
2-(2-Aza-1-(3,4-dimethoxyphenyl)-2-(methylamino)vinyl)indane-1,3-dione is synthesized through a condensation reaction between the dimethylaminopropiophenone and 3,4-dimethoxyphenylacetonitrile. This reaction is carried out in the presence of an acid catalyst, such as acetic acid, and the product is then purified by recrystallization. This synthesis method has been widely used in the scientific community, and is known to be a simple and cost-effective method for producing this compound.
properties
IUPAC Name |
2-[(E)-C-(3,4-dimethoxyphenyl)-N-(methylamino)carbonimidoyl]indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-20-21-17(11-8-9-14(24-2)15(10-11)25-3)16-18(22)12-6-4-5-7-13(12)19(16)23/h4-10,16,20H,1-3H3/b21-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVXQLYCXRNJEJQ-FXBPSFAMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNN=C(C1C(=O)C2=CC=CC=C2C1=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN/N=C(\C1C(=O)C2=CC=CC=C2C1=O)/C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



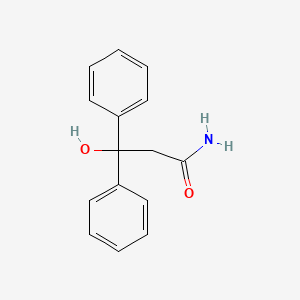

![(2-Methoxy-1-methylethyl)[(4-methoxy-1-naphthyl)methyl]amine hydrobromide; 95%](/img/structure/B6351900.png)
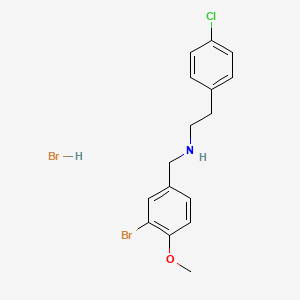
![N-[(4-Methoxy-1-naphthyl)methyl]cyclohexanamine hydrobromide; 95%](/img/structure/B6351914.png)
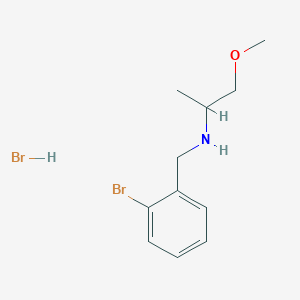
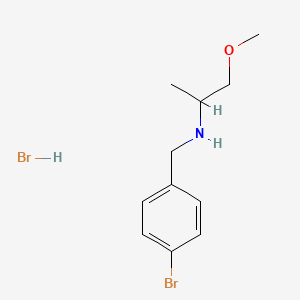
amine hydrobromide; 95%](/img/structure/B6351942.png)
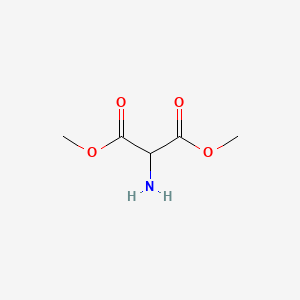
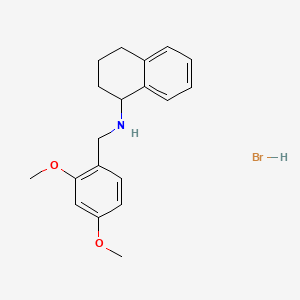

amine hydrobromide; 95%](/img/structure/B6351972.png)